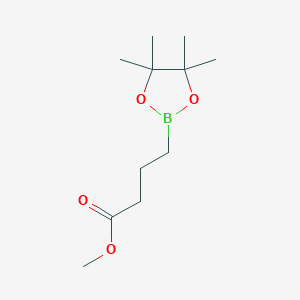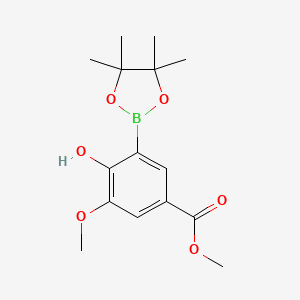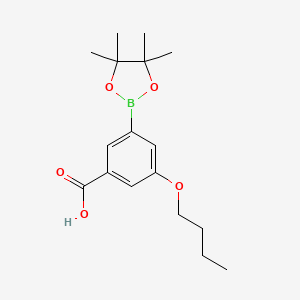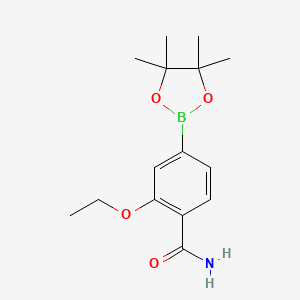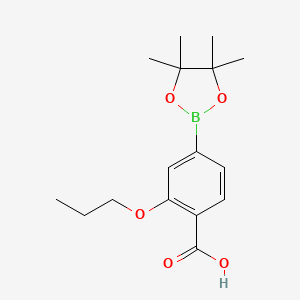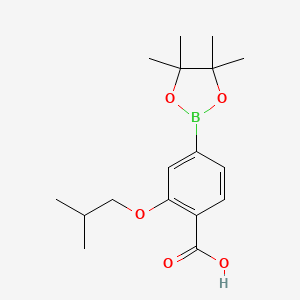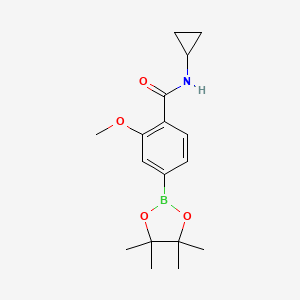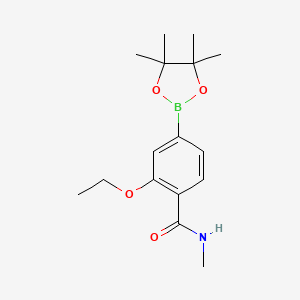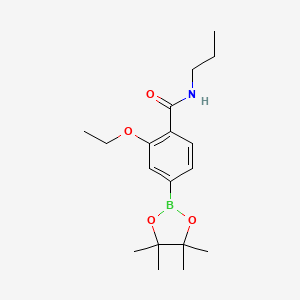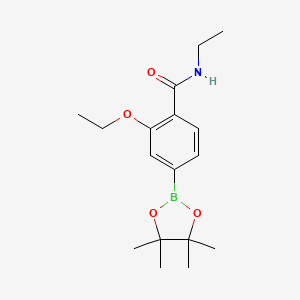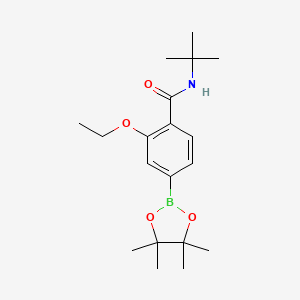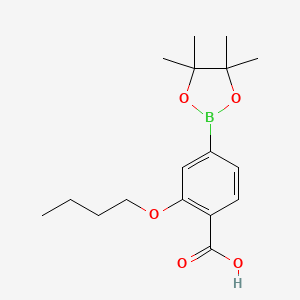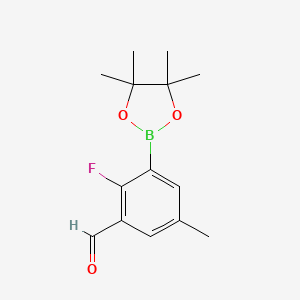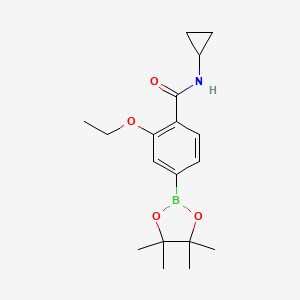
N-Cyclopropyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that plays a significant role in organic synthesis. This compound is known for its unique structure, which includes a cyclopropyl group, an ethoxy group, and a dioxaborolane moiety attached to a benzamide core. The presence of the boronic acid ester makes it a valuable intermediate in various chemical reactions, particularly in the field of cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting a suitable benzoyl chloride with cyclopropylamine.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where the benzamide is treated with an ethylating agent under basic conditions.
Formation of the Boronic Acid Ester: The final step involves the formation of the boronic acid ester by reacting the benzamide derivative with a boronic acid or boronic ester under suitable conditions, such as in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-Cyclopropyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or cyclopropyl groups under suitable conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Cross-Coupled Products: Formed from Suzuki-Miyaura coupling.
Oxidized Derivatives: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学研究应用
N-Cyclopropyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用机制
The mechanism of action of N-Cyclopropyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of the boronic acid ester. In Suzuki-Miyaura coupling, the boronic acid ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired cross-coupled product. The cyclopropyl and ethoxy groups can also influence the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
- N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 2,2’-Cyclopropylidenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
N-Cyclopropyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the combination of its cyclopropyl, ethoxy, and boronic acid ester groups. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and various scientific research applications.
属性
IUPAC Name |
N-cyclopropyl-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-6-22-15-11-12(19-23-17(2,3)18(4,5)24-19)7-10-14(15)16(21)20-13-8-9-13/h7,10-11,13H,6,8-9H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTHOMHFOGUBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
